N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine
CAS No.:
Cat. No.: VC16213296
Molecular Formula: C13H18F2N2
Molecular Weight: 240.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18F2N2 |
|---|---|
| Molecular Weight | 240.29 g/mol |
| IUPAC Name | N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine |
| Standard InChI | InChI=1S/C13H18F2N2/c1-17(12-3-2-6-16-8-12)9-10-7-11(14)4-5-13(10)15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 |
| Standard InChI Key | OSIVEBMEGDDYBJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=C(C=CC(=C1)F)F)C2CCCNC2 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The molecular formula of N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine is C₁₃H₁₈F₂N₂, with a molecular weight of 240.29 g/mol. The IUPAC name reflects its substitution pattern: a piperidin-3-amine core modified by an N-methyl group and a (2,5-difluorophenyl)methyl substituent. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 63643679 |
| InChI Key | OSIVEBMEGDDYBJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=C(C=CC(=C1)F)F)C2CCCNC2 |
The compound’s three-dimensional structure features a piperidine ring in a chair conformation, with the methylamine group at position 3 and the aromatic fluorophenyl moiety extending perpendicularly .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a reductive amination strategy:
-
Step 1: Condensation of 2,5-difluorobenzaldehyde with methylamine to form the imine intermediate.
-
Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in dichloromethane (DCM) under nitrogen.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Alternative methods employ palladium-catalyzed coupling reactions to introduce the fluorophenyl group, achieving yields of 65–78% .
Reaction Conditions
-
Solvents: DCM, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
-
Temperature: 0–25°C for imine formation; room temperature for reduction.
Pharmacological Activity
Receptor Binding
Preliminary in vitro studies suggest affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. These interactions imply potential applications in neuropsychiatric disorders, though in vivo validation is pending.
Enzymatic Inhibition
The compound inhibits monoamine oxidase B (MAO-B) at 10 μM concentration, reducing dopamine degradation by 40% in rat brain homogenates . This activity aligns with structural analogs used in Parkinson’s disease research.
Industrial and Research Applications
Drug Development
The compound serves as a scaffold for:
-
Antidepressants: Structural analogs with enhanced blood-brain barrier permeability .
-
Oncology: KRAS G12C inhibitor precursors (patent WO2021097207) .
Chemical Probes
Used in fluorescence labeling studies to track piperidine-based drug distribution in cellular models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume